molecular formula C9H4BrF4NO B2942486 4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether CAS No. 957372-61-1

4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether

Cat. No. B2942486
CAS RN: 957372-61-1
M. Wt: 298.035
InChI Key: QVIHMMQJDBFCHC-UHFFFAOYSA-N
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Description

The compound “4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether” is an organic compound containing a cyanophenyl group (a phenyl ring with a cyanide group attached), a tetrafluoroethane group (a two-carbon group with four fluorine atoms), and an ether group (an oxygen atom connected to two carbon groups). The presence of the cyanide group suggests that the compound might have strong polar properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the cyanophenyl group, the creation of the tetrafluoroethane group, and the formation of the ether linkage. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The ether group would likely create a bend in the molecule, while the fluorine atoms on the tetrafluoroethane group could influence the overall shape due to their high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyanophenyl, tetrafluoroethane, and ether groups. The cyanophenyl group could potentially undergo reactions at the carbon of the cyano group or at the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the cyanophenyl and tetrafluoroethane groups could give it strong polar properties, which would influence its solubility, boiling point, and melting point .

Scientific Research Applications

New Mesophase Materials

Research indicates that derivatives similar to 4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether exhibit significant technological interest due to their ability to form stable, colorless smectic phases at room temperature. This property is crucial for the development of new liquid crystalline materials with potential applications in display technologies and electronic devices. For instance, biphenyl derivatives related to 4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether have been shown to form smectic phases, suggesting potential for similar applications in mesophase materials research (Gray & Lydon, 1974).

Synthesis and Chromatographic Applications

The compound's structure facilitates the synthesis of cyanophenyl ethers, which serve as polar, thermally stable liquid phases in gas chromatography. This application is significant for analytical chemistry, where the stability and efficiency of chromatographic separations are paramount. The methodology for preparing these compounds emphasizes the utility of cyanophenyl ethers in enhancing chromatographic analyses (Dhanesar & Poole, 1982).

Optical Materials Development

The introduction of halogenated poly(arylene ether ketone/sulfone)s, through reactions involving similar halogenated compounds, underscores their application in optical waveguide materials. These materials exhibit adjustable refractive indices, thermal stability, and low optical loss, making them suitable for telecommunication applications. The synthesis and characterization of these polymers highlight the role of halogenated ethers in developing advanced optical materials with tailored properties (Qi et al., 2006).

Advanced Polymer Research

In polymer science, the exploration of cross-linkable, highly halogenated poly(arylene ether ketone)s and sulfone)s demonstrates the compound's relevance in creating materials with high glass transition temperatures and excellent solubility in organic solvents. These properties are crucial for producing durable and versatile polymers for various applications, including coatings and electronic components (Qi et al., 2006).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and the nature of its degradation products. The presence of the cyanide group could potentially make it toxic, and the fluorine atoms could make it reactive .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF4NO/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIHMMQJDBFCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile

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